![molecular formula C7H7BrN2O2 B2476411 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 2460748-80-3](/img/structure/B2476411.png)
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
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Overview
Description
“4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound yielded a 71% yield as a yellow solid .Scientific Research Applications
Novel Synthesis Methods
A study outlines a cascade reaction sequence that leads to the synthesis of 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, showcasing a novel method for producing small molecules that could have pharmaceutical relevance. This process includes alkylation, followed by condensation, elimination, and oxidation steps to afford the described molecules, representing an innovative pathway to this class of compounds (Gao et al., 2007).
Antimicrobial Properties
Another study investigates the synthesis and antimicrobial evaluation of novel spiro derivatives, including those derived from pyrrolopyrimidine structures. The research highlights the potential of these compounds in developing new antimicrobial agents, with some synthesized compounds showing moderate activities against investigated species (Faty et al., 2015).
Material Science Applications
Research into the properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors reveals promising p-channel charge transport performance, indicating potential applications in organic electronics. The study demonstrates the use of these polymers in organic thin-film transistors, showing hole mobility up to 0.013 cm²/V·s (Guo et al., 2014).
Synthetic Methodologies for Alkaloid Production
A paper details the selective palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine for synthesizing natural alkaloid variolin B and deoxyvariolin B. This research underscores the versatility of pyrrolopyrimidine derivatives in complex natural product synthesis, highlighting advanced synthetic strategies for producing biologically active compounds (Baeza et al., 2010).
Luminescent Polymers
The development of photoluminescent conjugated polymers incorporating pyrrolopyrimidine units demonstrates their utility in electronic applications due to their strong fluorescence and higher photochemical stability compared to saturated polymers. This application is particularly relevant in the context of developing new materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have shown various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMMSMODWXBRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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